2-ethyl-1,3-dithiolane-2-carbaldehyde
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Description
“2-ethyl-1,3-dithiolane-2-carbaldehyde” is a chemical compound that is part of the 1,3-dithiolane family . It is an α-keto acid equivalent . It is a bulky equivalent of acetate undergoing syn-selective aldol reactions .
Synthesis Analysis
1,3-Dithiolanes can be prepared from carbonyl compounds with 1,3-propanedithiol or 1,2-ethanedithiol in the presence of a Brönsted or a Lewis acid catalyst . Carbonyl compounds have been successfully converted into their corresponding oxathiolane, dithiolane, and dithiane derivatives with 2-mercaptoethanol, 1,2-ethanedithiol, and 1,3-propanedithiol using a catalytic amount of yttrium triflate .Molecular Structure Analysis
The molecular formula of “this compound” is C6H10OS2 . The average mass is 178.272 Da and the monoisotopic mass is 178.012222 Da .Chemical Reactions Analysis
This compound participates in the conjugate additions to enones . It undergoes asymmetric oxidation to give trans bis-sulfoxide . It is used to generate carbanon, which finds application in the preparation of alfa- keto esters .Mechanism of Action
properties
IUPAC Name |
2-ethyl-1,3-dithiolane-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS2/c1-2-6(5-7)8-3-4-9-6/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBAXKQCPVKSMNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(SCCS1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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